trans-4-Aminocyclohexanecarboxylic acid

Catalog No.
S573573
CAS No.
3685-23-2
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Aminocyclohexanecarboxylic acid

CAS Number

3685-23-2

Product Name

trans-4-Aminocyclohexanecarboxylic acid

IUPAC Name

4-aminocyclohexane-1-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)

InChI Key

DRNGLYHKYPNTEA-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)O)N

Synonyms

4-aminocyclohexanecarboxylic acid, 4-aminocyclohexanecarboxylic acid, (cis)-isomer, 4-aminocyclohexanecarboxylic acid, (trans)-isomer, 4-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer

Canonical SMILES

C1CC(CCC1C(=O)O)N

The exact mass of the compound trans-4-Aminocyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12785. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-4-Aminocyclohexanecarboxylic acid (CAS 3685-23-2) is a conformationally restricted, non-natural delta-amino acid widely utilized as a rigid building block in advanced organic synthesis, peptidomimetics, and materials science. Featuring a stable cyclohexane ring with amino and carboxyl groups locked in a trans-diequatorial geometry, this compound provides a precise spatial vector that cannot be achieved with flexible aliphatic chains. In industrial and laboratory procurement, it is primarily sourced as a high-purity precursor (>98%) to bypass the notoriously low-yielding thermodynamic isomerizations required to separate it from its cis-isomer. Its high melting point, predictable solubility when protected, and compatibility with standard Solid-Phase Peptide Synthesis (SPPS) make it a highly utilized scaffold for developing metabolically stable APIs, rigid linkers, and self-assembling peptide nanotubes [1].

Substituting trans-4-aminocyclohexanecarboxylic acid with its cis-isomer, flexible aliphatic amino acids (like gamma-aminobutyric acid), or homologues (like tranexamic acid) fundamentally compromises target design. The cis-isomer projects its functional groups at an incompatible angle, preventing the formation of extended peptide backbones and disrupting the stacking required for cyclic peptide nanotubes [1]. Flexible dipeptides such as Gly-Gly, often used as alternative spacers, suffer from severe entropic penalties upon target binding and are highly susceptible to proteolytic cleavage [2]. For procurement teams, attempting to use cheaper cis/trans mixtures or crude starting materials introduces severe downstream processing bottlenecks, as isolating the pure trans form requires complex catalytic isomerizations that degrade overall process yield and reproducibility [3].

Conformational Rigidity and Spatial Vector Control in Peptidomimetics

When designing extended peptide conformations, trans-4-aminocyclohexanecarboxylic acid acts as a rigid surrogate for dipeptides. Crystallographic and computational models demonstrate that the trans-diequatorial conformation locks the nitrogen-to-carbonyl carbon distance at a fixed 5.70 Å. In contrast, a standard Gly-Gly dipeptide exhibits a highly flexible distance of approximately 6.12 Å in its extended state, leading to significant entropic loss upon receptor binding [1]. This rigid 180° vector angle is exclusive to the trans isomer, as the cis isomer forces a bent conformation that alters binding affinity in extended-pocket targets [2].

Evidence DimensionNitrogen-to-carbonyl carbon spatial distance and flexibility
Target Compound Datatrans-4-ACCA (Fixed 5.70 Å distance, 180° vector)
Comparator Or BaselineGly-Gly dipeptide (Variable ~6.12 Å distance, high flexibility)
Quantified DifferenceElimination of conformational variability with a strict 5.70 Å constraint
ConditionsMolecular modeling of extended peptide backbones

Enables medicinal chemists to lock drug candidates into active conformations, drastically reducing entropic penalties and improving receptor affinity.

Hydrophobic Cavity Formation in Self-Assembling Nanotubes

In the synthesis of cyclic peptide nanotubes, the stereochemistry of the building block dictates the internal environment of the pore. Incorporation of trans-4-aminocyclohexanecarboxylic acid forces two methylene groups of the cyclohexyl moiety to orient directly into the inner cavity of the nanotube. This structural feature creates a highly hydrophobic internal channel optimized for specific ion and water transport models. Standard alpha-cyclic peptides or cis-isomers cannot replicate this internal hydrophobicity, as they lack the precise 180° planar ring-like constraint required to stack and project aliphatic groups inward simultaneously [1].

Evidence DimensionInternal cavity hydrophobicity and structural stacking
Target Compound Datatrans-4-ACCA (Forms stable alpha,delta-SCPNs with inward-facing methylenes)
Comparator Or BaselineStandard D,L-alpha-amino acids or cis-isomers (Lack inward hydrophobic projections; cis fails to stack)
Quantified Difference180° functional group angle enables stable hydrophobic pore formation
ConditionsSolid-phase synthesis and self-assembly of cyclic peptides in solution

Critical for materials scientists procuring building blocks for artificial ion channels, biosensors, or advanced filtration membranes.

Scale-Up Processability and Isomer Isolation Yields

From a procurement and scale-up perspective, sourcing high-purity trans-4-aminocyclohexanecarboxylic acid (>98%) is critical compared to in-house isolation from crude mixtures. Industrial synthesis from 4-nitrobenzoic acid predominantly yields the cis-isomer. Converting this to the trans-isomer requires harsh thermodynamic equilibration, which typically caps out at ~70% yield and ~92% purity before extensive recrystallizations [1]. Direct procurement of the pure trans scaffold eliminates this severe process bottleneck, ensuring reproducible downstream SPPS or API coupling without isomeric contamination.

Evidence DimensionTarget isomer yield and purity during process scale-up
Target Compound DataCommercially procured trans-4-ACCA (>98% purity, immediate usability)
Comparator Or BaselineIn-house isomerization from cis/trans mixtures (~70% yield, ~92% crude purity)
Quantified Difference>28% improvement in process efficiency by bypassing thermodynamic isomerization steps
ConditionsIndustrial scale-up synthesis and purification workflows

Directly impacts the cost-of-goods and timeline for API manufacturing by eliminating a low-yield, labor-intensive purification step.

Rigid Linkers in Antibody-Drug Conjugates (ADCs) and PROTACs

Because of its fixed 5.70 Å spatial vector and high structural rigidity, trans-4-aminocyclohexanecarboxylic acid is a highly effective bifunctional linker. It maintains precise distances between target-binding domains and cytotoxic payloads, preventing steric collapse and improving the overall pharmacokinetic profile of the conjugate [1].

Synthesis of Metabolically Stable Peptidomimetic APIs

By replacing highly flexible and proteolytically vulnerable dipeptide sequences (such as Gly-Gly) with this rigid delta-amino acid, pharmaceutical developers can enhance the half-life of peptide drugs. The non-natural cyclohexane backbone resists standard exopeptidases and endopeptidases, making it a critical component for next-generation opioid analogs and kinase inhibitors [2].

Engineering Artificial Transmembrane Channels

The unique ability of the trans isomer to force methylene groups inward during the self-assembly of cyclic peptides makes it a structurally verified building block for peptide nanotubes. These hydrophobic nanotubes are actively procured for research into artificial water channels, advanced desalination membranes, and synthetic ionophores [3].

XLogP3

-2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3685-25-4
3685-23-2
1776-53-0

Dates

Last modified: 08-15-2023

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